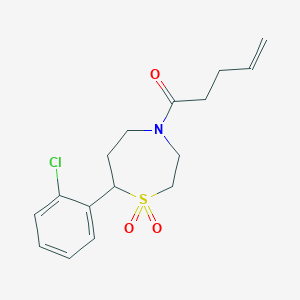

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is a complex organic compound featuring a thiazepane ring system with a chlorophenyl group and a pentenone side chain

Méthodes De Préparation

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one involves multiple steps, typically starting with the formation of the thiazepane ring. One common method includes the alkylation of a β-ketosulfone with allyl bromide in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in benzene at room temperature . The resulting intermediate undergoes further reactions, including photoirradiation, to yield the final product .

Analyse Des Réactions Chimiques

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacology

The compound exhibits significant pharmacological properties, primarily through its interaction with GABA A receptors, similar to other benzodiazepine derivatives. Its mechanism of action involves enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), potentially leading to anxiolytic and sedative effects.

Antimicrobial Activity

Research indicates that thiazepane derivatives often demonstrate antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one may also exhibit antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of thiazepane derivatives. Notably, certain compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability of this compound to disrupt cancer cell proliferation may be linked to its interaction with cellular signaling pathways involved in cell cycle regulation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus in vitro. |

| Anticancer Research | Induced apoptosis in specific cancer cell lines via caspase pathway activation. |

| Pharmacological Studies | Enhanced GABAergic transmission similar to benzodiazepines, suggesting potential anxiolytic effects. |

Mécanisme D'action

The mechanism of action for 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The thiazepane ring and chlorophenyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one include other thiazepane derivatives and β-ketosulfones. These compounds share structural features but may differ in their reactivity and applications. For example:

1-Phenyl-2-(phenylsulfonyl)pent-4-en-1-one: Similar in structure but lacks the chlorophenyl group, leading to different chemical properties and applications.

3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one:

Activité Biologique

The compound 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is a thiazepine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C16H16ClN2O3S

- Molecular Weight : 348.82 g/mol

- CAS Number : 852451-89-9

The compound features a thiazepan ring, which is known for its pharmacological versatility. The presence of the 2-chlorophenyl group enhances its biological activity.

Biological Activity Overview

Research indicates that thiazepine derivatives exhibit a range of biological activities including:

- Antidepressant Effects : Similar compounds have been utilized as intermediates in the synthesis of antidepressants like dosulepin, which inhibits the reuptake of serotonin and norepinephrine in the brain .

- Antihistaminic Properties : Compounds with similar structures have shown antihistaminic and antiallergenic activities, suggesting potential applications in treating allergic reactions .

- Antiproliferative Activity : Recent studies have highlighted the potential of thiazepine derivatives as antiproliferative agents against various cancer cell lines. For instance, related compounds have demonstrated significant activity in breast cancer models by inducing apoptosis and disrupting microtubule formation .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways have been proposed:

- Microtubule Disruption : The compound may interfere with tubulin polymerization, a critical process for mitosis. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

- Serotonin and Norepinephrine Reuptake Inhibition : As with other thiazepine derivatives, it may modulate neurotransmitter levels in the brain, contributing to its antidepressant effects .

Antiproliferative Activity

A study evaluated the antiproliferative effects of structurally related thiazepine compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that these compounds induced G2/M phase cell cycle arrest and apoptosis at low concentrations (IC50 values around 52 nM for MCF-7 cells) . Immunofluorescence staining confirmed targeting of tubulin, indicating a mechanism involving microtubule destabilization.

Antidepressant Activity

In a pharmacological evaluation, compounds derived from similar thiazepine structures were tested for their ability to inhibit serotonin reuptake. Results indicated significant activity comparable to established antidepressants, supporting their potential use in treating mood disorders .

Data Table: Biological Activities of Thiazepine Derivatives

| Activity Type | Related Compounds | IC50 Values (nM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | 1-(Diarylmethyl)-1H... | 52 (MCF-7) | Microtubule disruption |

| Antidepressant | Dosulepin | N/A | Serotonin/Norepinephrine reuptake inhibition |

| Antihistaminic | Dibenzo[c,e]thiazepin | N/A | Histamine receptor antagonism |

Propriétés

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c1-2-3-8-16(19)18-10-9-15(22(20,21)12-11-18)13-6-4-5-7-14(13)17/h2,4-7,15H,1,3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDAFDRNRBMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.